molecular formula C3H2O B127286 2-Propynal CAS No. 624-67-9

2-Propynal

Cat. No.: B127286
CAS No.: 624-67-9
M. Wt: 54.05 g/mol
InChI Key: IJNJLGFTSIAHEA-UHFFFAOYSA-N
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Description

2-Propynal, also known as propiolaldehyde, is an organic compound with the chemical formula HC≡C-CHO. It is a simple aldehyde with both a carbon-carbon triple bond and a formyl group. This compound is of significant interest in both organic chemistry and astrochemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propynal can be synthesized through several methods:

    Oxidation of Propargyl Alcohol: One common method involves the oxidation of propargyl alcohol (HC≡C-CH2OH) using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

    Dehydrogenation of Propargyl Alcohol: Another method involves the dehydrogenation of propargyl alcohol using catalysts like copper chromite.

Industrial Production Methods: Industrial production of propynal typically involves the catalytic dehydrogenation of propargyl alcohol. This process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Propynal undergoes various types of chemical reactions due to its reactive triple bond and aldehyde group:

Mechanism of Action

The mechanism of action of propynal involves its reactive triple bond and aldehyde group. The carbon-carbon triple bond can participate in various addition and cycloaddition reactions, while the aldehyde group can undergo oxidation and reduction reactions. These reactive sites make propynal a versatile compound in organic synthesis .

Comparison with Similar Compounds

2-Propynal is unique due to its combination of a carbon-carbon triple bond and an aldehyde group. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

prop-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O/c1-2-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNJLGFTSIAHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060790
Record name 2-Propynal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Propyn-1-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

624-67-9
Record name Propynal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiolaldehyde
Source ChemIDplus
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Record name 2-Propynal
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Record name 2-Propynal
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Record name 2-propynal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.871
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Record name PROPYNAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ8A65XF7N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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